N-(5-Amino-2-methylphenyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-7-10(13)5-4-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCJDIMQJUAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of N-(5-nitro-2-methylphenyl)-3-methylbutanamide.
Reduction: Formation of N-(5-amino-2-methylphenyl)-3-methylbutylamine.
Substitution: Formation of halogenated derivatives such as N-(5-chloro-2-methylphenyl)-3-methylbutanamide.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-Amino-2-methylphenyl)-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide (CAS 760204-87-3): This compound replaces the 2-methyl group on the phenyl ring with a methoxy group at position 2 and shifts the amino group to position 3. Its molecular formula (C₁₂H₁₆N₂O₂) and weight (236.27 g/mol) differ significantly from the target compound .
- N-(3-methylphenyl)-2-phenylbutanamide (CAS 349088-59-1): Here, the phenyl ring lacks an amino group but features a methyl group at position 3. The butanamide chain includes a phenyl substituent at position 2, increasing hydrophobicity (molecular weight: 253.34 g/mol). Such modifications may reduce solubility in polar solvents compared to amino-substituted analogs .
Variations in the Butanamide Chain
- N-(2-phenylethyl)-3-methylbutanamide (Compound 53 in ): This derivative substitutes the aromatic phenyl group with a phenylethyl side chain. The bulkier phenylethyl group introduces steric hindrance, which could impede catalytic interactions in reactions like C–H functionalization. Its molecular formula (C₁₃H₁₉NO) and weight (205.30 g/mol) reflect reduced complexity compared to amino-substituted analogs .
- N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide (AGN-PC-0M7LIU): This compound (MW 371.49 g/mol) features dual aromatic systems (fluorophenyl and dimethylaminophenyl) and an ethyl group on the butanamide chain. The fluorine atom and dimethylamino group may enhance lipophilicity and metabolic stability, making it pharmacologically distinct from simpler amino-methylphenyl derivatives .
Physicochemical and Hazard Comparison
Research Implications
- Synthetic Challenges: The amino and methyl groups on the phenyl ring may complicate synthesis due to competing reactivity or protection/deprotection requirements .
- Catalytic Potential: Unlike N,O-bidentate analogs (), the target compound lacks directing groups, limiting its use in catalysis unless further functionalized .
Biological Activity
N-(5-Amino-2-methylphenyl)-3-methylbutanamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an amine group which is crucial for its biological interactions. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate cellular signaling pathways by interacting with various receptors .
Biological Activities
Research has indicated several potential biological activities of this compound, including:
- Enzyme Inhibition : Investigated for its role as an enzyme inhibitor, which could have implications in therapeutic applications.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been explored for its potential in treating cancer, particularly through mechanisms that involve apoptosis and cell cycle arrest in cancer cells.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from key studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs). |
| Study 3 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with IC50 values ranging from 10–33 nM. |
Applications in Scientific Research
This compound serves as a valuable building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and has implications in drug development due to its bioactive properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-(5-Amino-2-methylphenyl)-3-methylbutanamide?
- Synthesis : Use nucleophilic acyl substitution or amide coupling reactions. For example, react 5-amino-2-methylaniline with 3-methylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Characterization : Confirm identity via nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment can be performed using HPLC with UV detection .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies by exposing the compound to stressors (light, heat, humidity). Monitor degradation via HPLC and track changes in melting point (DSC). Store in airtight, light-resistant containers under inert atmospheres (e.g., nitrogen) at room temperature to minimize oxidation and hydrolysis .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs?
- Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. X-ray crystallography (as applied in analogous compounds) can resolve unique spatial arrangements, while IR spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological activity of this compound, such as receptor-ligand interactions?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., G-protein-coupled receptors, based on structural analogs like CFMB in GPR43 studies). Validate with competitive binding assays using known agonists/antagonists .
- Cell-based assays : Measure downstream signaling (e.g., cAMP or calcium flux) in transfected HEK293 cells. Include negative controls (e.g., receptor knockout lines) and statistical validation via two-way ANOVA to account for dose-response variability .
Q. How should contradictory data on biological activity be resolved?
- Perform meta-analysis of dose-response curves across studies, adjusting for variables like cell type, assay conditions, and solvent (DMSO concentration can affect results). Validate using orthogonal methods (e.g., Western blotting for protein expression alongside functional assays). Replicate experiments with blinded samples to reduce bias .
Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?
- Conduct metabolic stability assays using liver microsomes to identify major metabolites (LC-MS). Modify the structure at the methyl or amide groups to enhance solubility (e.g., introduce polar substituents) while monitoring bioavailability via rodent pharmacokinetic studies (plasma concentration-time curves) .
Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses against off-target receptors. Pair with molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Validate predictions with in vitro selectivity panels and SAR analysis .
Methodological Notes
- Statistical rigor : Apply Bonferroni correction for multiple comparisons in biological assays to reduce Type I errors .
- Data reporting : Follow the "means ± SEM" format for reproducibility, and provide raw data in supplementary materials .
- Safety protocols : Adopt hazard controls per GHS guidelines (e.g., P261: avoid inhalation; P305+P351+P338: eye exposure protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
